An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinic Acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Nicotinic Acid Scaffolds
6-(3-Fluorophenyl)nicotinic acid, identified by the CAS number 582325-22-2 , is a fluorinated derivative of nicotinic acid, a vital organic compound also known as niacin or vitamin B3.[1] The strategic introduction of a fluorophenyl group into the nicotinic acid scaffold significantly modifies its physicochemical and pharmacological properties, making it a valuable building block in medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity of the carboxylic acid group. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of 6-(3-Fluorophenyl)nicotinic acid, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-(3-Fluorophenyl)nicotinic acid is fundamental for its application in synthetic chemistry and drug design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 582325-22-2 | [2] |
| Molecular Formula | C₁₂H₈FNO₂ | [2] |
| Molecular Weight | 217.2 g/mol | [2] |
| Appearance | Light brown to brown solid | |
| Purity | ≥98% | |
| Storage Temperature | Room Temperature, sealed in dry conditions | |
| InChI Key | OYDONGYKOJEHSZ-UHFFFAOYSA-N |
Synthesis and Manufacturing: A Suzuki-Miyaura Coupling Approach
The synthesis of 6-(3-Fluorophenyl)nicotinic acid is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.
The logical choice for this synthesis involves the coupling of a halogenated nicotinic acid derivative with 3-fluorophenylboronic acid. The following protocol is a representative solution-phase synthesis based on established methodologies for similar Suzuki-Miyaura couplings.
Experimental Protocol:
Materials:
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6-Chloronicotinic acid or 6-Bromonicotinic acid
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3-Fluorophenylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)
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Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
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Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 6-halonicotinic acid (1 equivalent), 3-fluorophenylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).
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Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon) to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction yields.
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Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Subsequently, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe. The use of a degassed solvent is crucial to prevent the oxidation of the catalyst.
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Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at a temperature ranging from 80 to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 6-(3-Fluorophenyl)nicotinic acid as a solid.
Workflow and Rationale Diagram:
Caption: A generalized workflow for the synthesis of 6-(3-Fluorophenyl)nicotinic acid via Suzuki-Miyaura coupling.
Spectroscopic Analysis and Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The fluorine atom on the phenyl ring will cause splitting of the adjacent proton signals, resulting in characteristic doublet or multiplet patterns. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, often above 10 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all twelve carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position, typically in the range of 165-185 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration will be present around 1700 cm⁻¹. The C-F stretching vibration will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (217.2 g/mol ). The fragmentation pattern can provide further structural information.
Applications in Drug Discovery and Research
6-Aryl nicotinic acid derivatives are a prominent class of compounds in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance their therapeutic potential. 6-(3-Fluorophenyl)nicotinic acid serves as a key intermediate in the synthesis of more complex molecules with diverse biological activities.
A notable example of its application is in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a cold-temperature sensor implicated in the pathogenesis of migraine.[3] A clinical candidate, AMG 333 , a potent and selective TRPM8 antagonist, was developed for the treatment of migraine.[3] The synthesis of AMG 333 and its analogs often utilizes 6-substituted nicotinic acid derivatives, highlighting the importance of building blocks like 6-(3-Fluorophenyl)nicotinic acid in the discovery of novel therapeutics for neurological disorders.
Potential Signaling Pathway Involvement:
The therapeutic effects of nicotinic acid and its derivatives are often mediated through their interaction with specific G protein-coupled receptors (GPCRs). While the direct target of 6-(3-Fluorophenyl)nicotinic acid and its downstream derivatives will depend on the final drug molecule, the nicotinic acid scaffold is known to interact with receptors such as the nicotinic acid receptor (GPR109A), which plays a role in lipid metabolism.[4][5] The development of TRPM8 antagonists like AMG 333 demonstrates that derivatives of this scaffold can be designed to target other specific pathways involved in pain and inflammation.
Caption: A simplified diagram illustrating the potential mechanism of action for a drug derived from 6-(3-Fluorophenyl)nicotinic acid.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-(3-Fluorophenyl)nicotinic acid. The following information is based on data available for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
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Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
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Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
-
Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.[6][7]
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
-
GHS Pictograms:
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GHS07: Exclamation mark (indicates skin and eye irritation, respiratory tract irritation, and acute toxicity).
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Conclusion
6-(3-Fluorophenyl)nicotinic acid is a strategically important building block for researchers and scientists in the field of drug discovery. Its unique combination of a fluorinated phenyl ring and a nicotinic acid core provides a versatile scaffold for the synthesis of novel therapeutic agents with enhanced pharmacological properties. The successful development of the TRPM8 antagonist AMG 333 for migraine treatment underscores the potential of this and related compounds in addressing unmet medical needs. A thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals.
References
- Sun, W., et al. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186–8201.
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Amerigo Scientific. (n.d.). 6-(3-Fluorophenyl)nicotinic acid. Retrieved from [Link]
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Active Biopharma Corp. (n.d.). 6-(3-Fluorophenyl)-nicotinic acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
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Frontiers in Bioengineering and Biotechnology. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
- Pike, N. B. (2009). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 158(3), 637–646.
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National Center for Biotechnology Information. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nicotinic acid: an old drug with a promising future. Retrieved from [Link]
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